
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a compound that combines the structural features of acetic acid and oxazolidinone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both acetic acid and oxazolidinone moieties in its structure allows it to participate in a variety of chemical reactions and exhibit unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one typically involves the reaction of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. One common method is the esterification of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxazolidinone ring can produce more saturated ring structures. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. For example, the oxazolidinone ring can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionic acid: A compound with similar functional groups but lacking the oxazolidinone ring.
Oxazolidinone: A compound with the oxazolidinone ring but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the additional functional groups present in acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both acetic acid and oxazolidinone moieties in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C8H15NO5 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4) |
Clave InChI |
VZUMHTBGTBIDIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COC(=O)N1CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


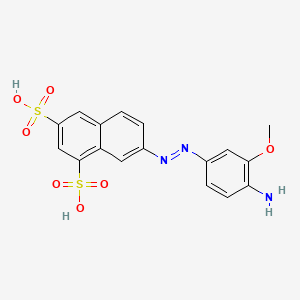
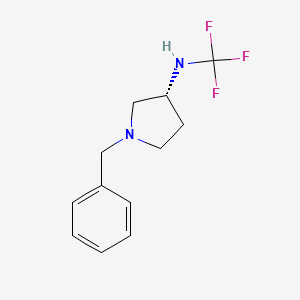
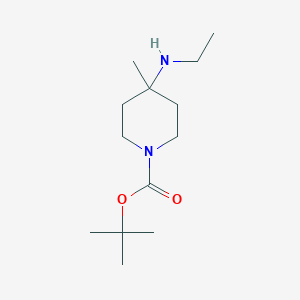
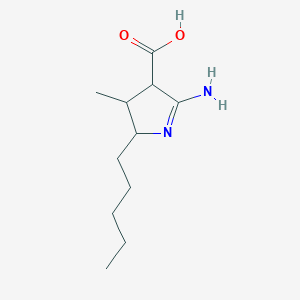
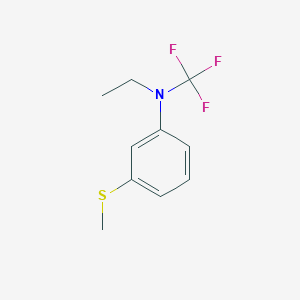
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
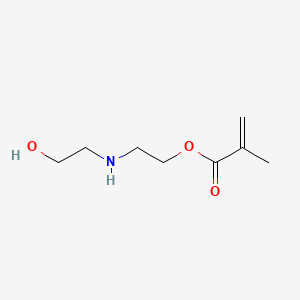
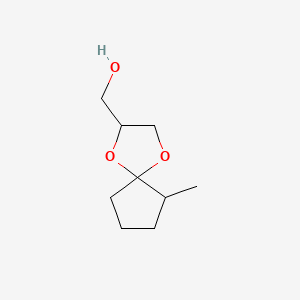

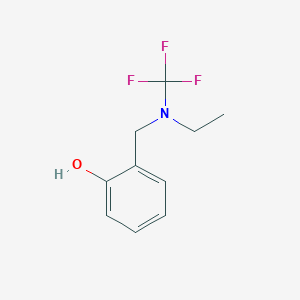
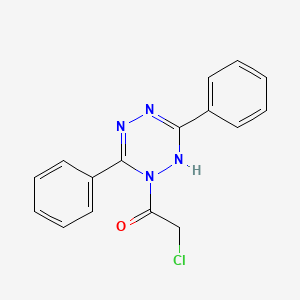
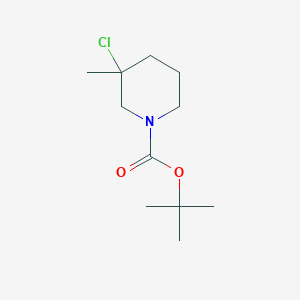
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)

